molecular formula C2H4MnO6 B8022375 Manganese oxalate dihydrate CAS No. 88682-90-0

Manganese oxalate dihydrate

Cat. No. B8022375
Key on ui cas rn: 88682-90-0
M. Wt: 178.99 g/mol
InChI Key: HDJUVFZHZGPHCQ-UHFFFAOYSA-L
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Patent
US08927478B2

Procedure details

A 10 l four-neck round-bottom flask with a stirrer, thermometer and reflux condenser was initially charged with 176.0 g (1.95 mol) of oxalic acid in 4200 ml of water, and the resulting solution was admixed dropwise at room temperature with a solution of 318.6 g (1.30 mol) of manganese(II) acetate tetrahydrate in 2100 ml of water, and stirred for a further 15 min after the addition had ended. Subsequently, the reaction mixture was heated to reflux and stirred for a further 30 min. After cooling to room temperature, the white precipitate was filtered off with suction, washed three times with 200 ml of water each time and dried in a vacuum drying cabinet at room temperature overnight.
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
4200 mL
Type
solvent
Reaction Step One
Quantity
318.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].O.O.O.O.C([O-])(=[O:13])C.[Mn+2:15].C([O-])(=O)C>O>[OH2:3].[OH2:13].[C:1]([O-:6])(=[O:5])[C:2]([O-:4])=[O:3].[Mn+2:15] |f:1.2.3.4.5.6.7,9.10.11.12|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
4200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
318.6 g
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
2100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 10 l four-neck round-bottom flask with a stirrer, thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for a further 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off with suction
WASH
Type
WASH
Details
washed three times with 200 ml of water each time
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O.O.C(C(=O)[O-])(=O)[O-].[Mn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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